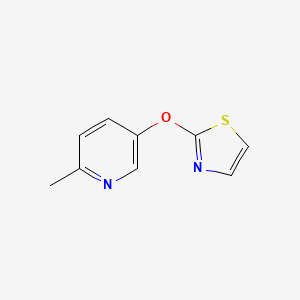
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide (NBI-74313) is a small molecule that has been studied for its potential use as a therapeutic agent. NBI-74313 is a member of the indole family of compounds, which are known for their ability to interact with various biological targets. NBI-74313 has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
科学研究应用
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been shown to inhibit the growth of a variety of tumor cell lines, including those of pancreatic and colon cancer. In inflammatory diseases, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been studied for its ability to reduce inflammation in animal models of arthritis and asthma. In neurological disorders, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been studied for its potential to protect against stroke-induced brain damage.
作用机制
The exact mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is still under investigation. However, it is believed that 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide binds to a variety of biological targets, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H3 receptor. By binding to these receptors, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is thought to modulate their activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been shown to decrease inflammation, reduce oxidative stress, and inhibit the growth of tumor cells. In humans, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide has been shown to reduce anxiety and improve mood.
实验室实验的优点和局限性
The main advantage of using 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide in laboratory experiments is its high potency and selectivity. 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is a highly potent molecule, meaning that it can bind to its target receptors with high affinity. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is a highly selective molecule, meaning that it has the ability to bind to specific receptors without affecting other receptors.
The main limitation of using 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide in laboratory experiments is its low solubility. 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is a lipophilic molecule, meaning that it does not readily dissolve in water. This can make it difficult to work with in laboratory experiments.
未来方向
There are a number of potential future directions for research into 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide. These include further studies into its mechanism of action, its potential use in the treatment of additional diseases, and its potential use in combination with other therapeutic agents. Additionally, further research into the safety and efficacy of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide in humans is needed before it can be used clinically. Finally, further research into the solubility of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is needed to make it easier to work with in laboratory experiments.
合成方法
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide can be synthesized from a variety of starting materials, including indole, benzyl bromide, and N-methylacetamide. The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide involves a multi-step process that begins with the condensation of indole and benzyl bromide to form the indole-benzyl bromide intermediate. This intermediate is then reacted with N-methylacetamide to produce 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide.
属性
IUPAC Name |
2-(1-benzylindol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-18(21)11-15-13-20(12-14-7-3-2-4-8-14)17-10-6-5-9-16(15)17/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGHOYHCJMDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514984 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide | |
CAS RN |
56999-27-0 |
Source


|
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

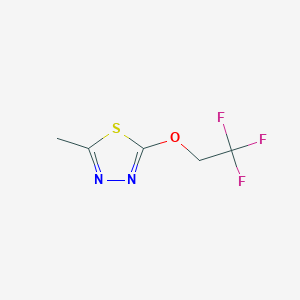
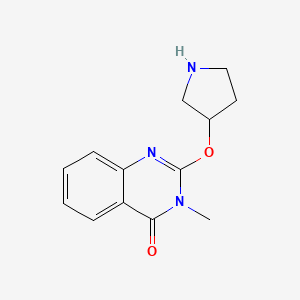
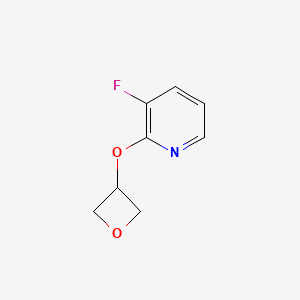
![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)


![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)
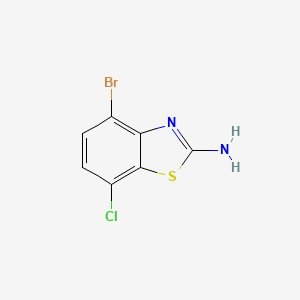
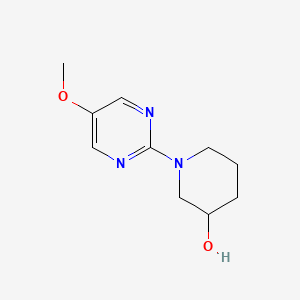
![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)

